(Butan-2-yl)[1-(furan-2-yl)ethyl]amine

Catalog No.
S13765613
CAS No.
M.F
C10H17NO
M. Wt
167.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Butan-2-yl)[1-(furan-2-yl)ethyl]amine

Product Name

(Butan-2-yl)[1-(furan-2-yl)ethyl]amine

IUPAC Name

N-[1-(furan-2-yl)ethyl]butan-2-amine

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

InChI

InChI=1S/C10H17NO/c1-4-8(2)11-9(3)10-6-5-7-12-10/h5-9,11H,4H2,1-3H3

InChI Key

CZWMNYIAYAERPU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(C)C1=CC=CO1

(Butan-2-yl)[1-(furan-2-yl)ethyl]amine is an organic compound characterized by a furan ring linked to an ethylamine group, further substituted with a butyl group. Its molecular formula is C10H17NO, and it has a molecular weight of 167.25 g/mol. The compound's unique structure combines the properties of both furan and amine groups, making it a versatile molecule in various

  • Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
  • Reduction: The amine group can be reduced to yield secondary or tertiary amines.
  • Electrophilic Substitution: The furan ring is susceptible to electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate and chromium trioxide are commonly used.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride are effective for reduction.
  • Electrophilic Reagents: Bromine or nitric acid can facilitate substitution reactions.

Major Products Formed

  • From Oxidation: Furan-2-carboxylic acid derivatives.
  • From Reduction: Secondary or tertiary amines.
  • From Substitution: Halogenated or nitrated furan derivatives.

Research into the biological activities of (Butan-2-yl)[1-(furan-2-yl)ethyl]amine indicates potential antimicrobial and anticancer properties. The compound's mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, modulating their activity. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules .

The synthesis of (Butan-2-yl)[1-(furan-2-yl)ethyl]amine typically involves the following steps:

  • Starting Materials: Furan-2-carbaldehyde and butylamine are combined.
  • Reductive Amination Process: The aldehyde group of furan-2-carbaldehyde reacts with butylamine to form an imine intermediate.
  • Reduction: This intermediate is then reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

On an industrial scale, continuous flow reactors may be employed to optimize reaction conditions and improve yields. Catalysts and controlled parameters like temperature and pressure enhance synthesis efficiency.

(Butan-2-yl)[1-(furan-2-yl)ethyl]amine has diverse applications across various fields:

  • Chemistry: Serves as a building block in synthesizing more complex organic molecules.
  • Biology: Investigated for potential biological activities, including antimicrobial and anticancer effects.
  • Medicine: Explored for drug development due to its structural features.
  • Industry: Utilized in producing specialty chemicals and materials .

Similar Compounds

Several compounds share structural similarities with (Butan-2-yl)[1-(furan-2-yl)ethyl]amine:

  • Furan-2-carbaldehyde: A precursor in its synthesis.
  • Butylamine: Another precursor used in the synthesis process.
  • Furan-2-carboxylic acid: A common oxidation product of furan derivatives.
  • 2-amino-1-(furan-2-yl)ethanol
  • Phenylpropanolamine

Uniqueness

The uniqueness of (Butan-2-yl)[1-(furan-2-yl)ethyl]amine lies in its combination of a furan ring and an amine group, imparting distinct chemical reactivity and potential biological activity that differentiates it from similar compounds. This structural combination makes it valuable for various applications in research and industry .

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

167.131014166 g/mol

Monoisotopic Mass

167.131014166 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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